2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
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Overview
Description
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group
Preparation Methods
The synthesis of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves multiple steps. One common method includes the use of transaminases for the synthesis of enantiopure drug-like compounds starting from prochiral ketones . The reaction conditions often involve immobilized whole-cell biocatalysts with specific transaminase activity, leading to high conversion rates and enantiomeric excess.
Chemical Reactions Analysis
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be used as a mechanistic probe for the heterolytic versus homolytic O–O bond cleavage of tert-alkyl hydroperoxide by iron (III) porphyrin complexes . The reaction conditions, such as pH and the nature of the porphyrin and axial ligands, significantly influence the reaction pathway.
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . Additionally, it finds applications in the study of molecular structures and conformations, as seen in its use in X-ray diffraction studies to observe well-defined solid-state conformations .
Mechanism of Action
The mechanism of action of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mechanistic probe in the study of O–O bond cleavage by iron (III) porphyrin complexes, where the bond is cleaved both heterolytically and homolytically depending on the reaction conditions .
Comparison with Similar Compounds
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be compared with similar compounds such as 2-Phenyl-1-propanol and 2,4-Bis(2-phenylpropan-2-yl)phenol . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
920748-24-9 |
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Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C14H19N5/c1-14(2,11-7-4-3-5-8-11)19-17-13(16-18-19)12-9-6-10-15-12/h3-5,7-8,12,15H,6,9-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
HLXGPNQXWSKPNL-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)[C@H]3CCCN3 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3CCCN3 |
Origin of Product |
United States |
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